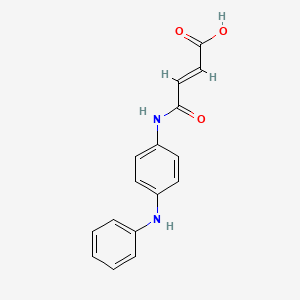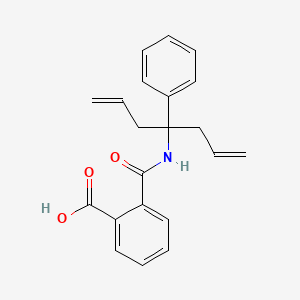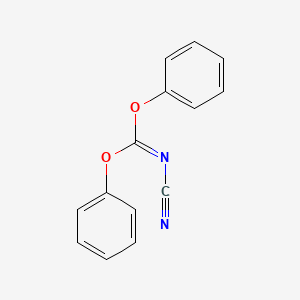
3-Chlorocyclohexene
Descripción general
Descripción
3-Chlorocyclohexene is an organic compound with the molecular formula C₆H₉Cl. It is a derivative of cyclohexene, where one hydrogen atom is replaced by a chlorine atom at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chlorocyclohexene can be synthesized through the chlorination of cyclohexene. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions . Another method involves the dehydrochlorination of 1,1-dichlorocyclohexane using a strong base like potassium hydroxide (KOH) .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and controlled chlorination of cyclohexene. The process involves the use of chlorine gas and a catalyst, with careful monitoring of temperature and pressure to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-Chlorocyclohexene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH⁻) or amine (NH₂) groups.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HCl).
Oxidation Reactions: It can be oxidized to form 3-chlorocyclohexanone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Addition Reactions: Halogens (Br₂, Cl₂) or hydrogen halides (HCl, HBr) in the presence of solvents like carbon tetrachloride (CCl₄).
Oxidation Reactions: Potassium permanganate (KMnO₄) in acidic or neutral conditions, or chromium trioxide (CrO₃) in acetic acid.
Major Products Formed
Substitution: Formation of 3-hydroxycyclohexene or 3-aminocyclohexene.
Addition: Formation of 3,3-dihalocyclohexane or 3-halocyclohexane.
Oxidation: Formation of 3-chlorocyclohexanone.
Aplicaciones Científicas De Investigación
3-Chlorocyclohexene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-chlorocyclohexene involves its reactivity due to the presence of both a double bond and a chlorine atom. The double bond allows for addition reactions, while the chlorine atom can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromocyclohexene: Similar structure but with a bromine atom instead of chlorine.
3-Fluorocyclohexene: Contains a fluorine atom instead of chlorine.
3-Iodocyclohexene: Contains an iodine atom instead of chlorine.
Uniqueness
3-Chlorocyclohexene is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. In comparison, bromine and iodine analogs are more reactive, while the fluorine analog is less reactive .
Propiedades
IUPAC Name |
3-chlorocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGQLHZIYFQUIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947285 | |
| Record name | 3-Chlorocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2441-97-6 | |
| Record name | 3-Chlorocyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2441-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexene, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chlorocyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary reaction pathways of 3-chlorocyclohexene in the gas phase?
A1: Theoretical studies using ab initio calculations have revealed that this compound predominantly undergoes an anti 1,4-elimination reaction in the gas phase. [] While syn 1,4-eliminations and anti 1,2-eliminations are also possible, their transition states are slightly less stable, making them less favorable pathways. [] Interestingly, SN2 and SN2' substitutions, though possible, are significantly less favorable compared to elimination reactions. []
Q2: Can this compound be used to synthesize organometallic reagents, and if so, what are their applications?
A3: Yes, this compound serves as a precursor to organozinc reagents. Reacting this compound with activated zinc in the presence of lithium chloride produces 2-cyclohexen-1-ylzinc chloride. [] This organozinc reagent acts as a nucleophile in reactions with aldehydes, ketones, imines, and α,β-unsaturated carbonyl compounds. []
Q3: Are there any noticeable stereoelectronic effects associated with reactions involving this compound?
A4: Studies on the reactions of cyclohexenyl halides with tributylstannane have shown that the abstraction of a halogen atom by tributyltin radicals is influenced by the stereochemistry of the halide. [] Reactions involving trans-3-chlorocyclohexene proceed at a faster rate compared to its cis counterpart, indicating that the homolytic cleavage of the C-Cl bond is sensitive to stereoelectronic effects. []
Q4: What analytical techniques are typically used to study and characterize this compound and its reactions?
A5: While specific analytical techniques employed are not explicitly detailed in the provided abstracts, gas-phase kinetic studies utilize specialized reactors and analytical instruments like gas chromatography to monitor reaction progress and product formation. [] Additionally, theoretical studies leverage computational chemistry software packages to perform ab initio calculations and model reaction mechanisms. [] Organometallic syntheses often employ techniques like nuclear magnetic resonance (NMR) spectroscopy to characterize the resulting organometallic compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)
![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)



![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)
![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)

![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)
![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)
![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)

